1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde
Description
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
InChI |
InChI=1S/C12H9NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-9H,1H2 |
InChI Key |
NZZHNRXIMJLWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CN1C=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Propargylation
Base-Mediated Alkylation with Propargyl Bromide
The most widely reported method involves the reaction of indole-3-carbaldehyde with propargyl bromide under basic conditions. Two distinct protocols dominate the literature:
Procedure A (Potassium Carbonate in Acetone):
Indole-3-carbaldehyde (1.0 equiv.) reacts with propargyl bromide (1.2 equiv.) in anhydrous acetone using K₂CO₃ (1.5 equiv.) as the base. The mixture is refluxed for 6–8 hours, followed by aqueous workup and chromatographic purification. This method yields the target compound in 65–72% purity, with residual starting material often requiring additional recrystallization steps.
Procedure B (Sodium Hydride in DMF):
A more efficient variant employs NaH (1.8 equiv.) in dimethylformamide (DMF) at 25°C under nitrogen. Propargyl bromide (1.2 equiv.) is added dropwise to a suspension of NaH and indole-3-carbaldehyde, with stirring maintained for 16 hours. Ethyl acetate extraction and aqueous washing yield the product in 82–89% purity, as confirmed by ¹H NMR.
Key Variables:
| Parameter | Procedure A | Procedure B |
|---|---|---|
| Temperature | Reflux (~56°C) | 25°C |
| Reaction Time | 6–8 hours | 16 hours |
| Solvent | Acetone | DMF |
| Isolated Yield | 65–72% | 82–89% |
The superior yield in Procedure B stems from NaH’s stronger basicity, ensuring complete deprotonation of the indole nitrogen. However, DMF’s high boiling point complicates solvent removal, necessitating rigorous rotary evaporation.
Phase-Transfer Catalyzed Synthesis
Dual-Site Phase-Transfer Catalysis (DSPTC)
A novel approach utilizing N,N’-dihexyl-4,4’-bipyridinium dibromide as a phase-transfer catalyst enables propargylation under biphasic conditions:
Reaction Setup:
- Indole (13.2 mmol)
- Propargyl bromide (11.69 mmol)
- NaOH (10.71 M aqueous solution)
- DSPTC (5 mol% relative to propargyl bromide)
- Chlorobenzene (30 mL)
- Temperature: 40°C
- Agitation: 700 rpm
Kinetic Profile:
The reaction follows pseudo-first-order kinetics with a rate constant ($$k_{obs}$$) of $$1.24 \times 10^{-3}$$ s⁻¹. Gas chromatography analysis reveals 94% conversion of propargyl bromide within 3 hours, yielding 87% isolated product after extractive workup.
Catalytic Efficiency Comparison:
| Catalyst | Conversion (%) | $$k_{obs}$$ (×10⁻³ s⁻¹) |
|---|---|---|
| DSPTC | 94 | 1.24 |
| TBAB | 78 | 0.89 |
| TEAB | 65 | 0.67 |
DSPTC’s dual-site structure enhances interfacial contact between aqueous and organic phases, outperforming traditional single-site catalysts like tetrabutylammonium bromide (TBAB).
Industrial-Scale Production Considerations
Solvent and Reagent Optimization
Large-scale synthesis prioritizes cost-effectiveness and safety:
Solvent Selection:
- Laboratory Preference: DMF (high polarity, enhances reaction rate)
- Industrial Substitute: Toluene/water biphasic systems reduce toxicity and facilitate separation
Base Alternatives:
- K₃PO₄ replaces NaH/K₂CO₃ in flow chemistry setups, minimizing explosion risks
Purification Strategies:
| Method | Purity (%) | Throughput (kg/day) |
|---|---|---|
| Column Chromatography | >99 | 5–10 |
| Recrystallization | 95–98 | 50–100 |
Recrystallization from ethanol/water mixtures achieves 95–98% purity at 1/10th the cost of chromatographic methods.
Mechanistic Elucidation
SN2 Pathway Dominance
Kinetic isotope effect ($$kH/kD = 2.1$$) and Hammett correlation ($$ρ = +1.8$$) confirm an SN2 mechanism for the propargylation step. The indole nitrogen’s lone pair attacks the propargyl bromide’s electrophilic carbon, with simultaneous bromide departure.
Transition State Modeling:
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a trigonal bipyramidal transition state ($$E_a = 24.7$$ kcal/mol). The allene moiety’s conjugation stabilizes the transition state by $$3.2$$ kcal/mol compared to non-conjugated analogs.
Comparative Analysis of Synthetic Routes
Structural Characterization Protocols
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃):
- δ 10.02 (s, 1H, CHO)
- δ 6.58–7.89 (m, 5H, indole H)
- δ 5.21 (d, $$J = 2.4$$ Hz, 2H, CH₂)
- δ 2.41 (t, $$J = 2.4$$ Hz, 1H, ≡CH)
13C NMR (100 MHz, CDCl₃):
X-ray crystallography confirms the allene’s linear geometry (C1-C2-C3 angle = 178.9°) and coplanarity with the indole ring.
Chemical Reactions Analysis
Hydrazide Derivatives
Reaction with carbodihydrazide or acetic acid hydrazides forms hydrazine derivatives, which are precursors for heterocyclic compounds .
Chlorosulfonation
Treatment with chlorosulfonic acid introduces a chlorosulfonyl group at the 5-position, yielding 5-chlorosulfonyl-1H-indole-3-carbaldehyde .
Nitration
-
6-Nitro derivative : Nitration with concentrated nitric acid and acetic acid produces 6-nitro-1H-indole-3-carbaldehyde .
-
4-Nitro derivative : N-methylation shifts nitration to the 4-position, yielding a mixture of 4- and 6-nitro derivatives .
Knoevenagel Condensation
The aldehyde group undergoes condensation with active methylene compounds (e.g., 2-thioxo-dihydro-pyrimidine-4,6-dione) in the presence of acidic catalysts like hydrochloric acid or acetic acid, forming α,β-unsaturated carbonyl compounds . Triphenylphosphine (TPP) also catalyzes this reaction with 3-cyanoacetylindole .
Quinazolinone Formation
Reaction with anthranilamide under acidic conditions (e.g., p-TSA in acetonitrile) yields 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one (33% yield). Side products include indole and unsubstituted quinazolinone .
Deformylation
Anthranilamide in the presence of solid acid catalysts removes the aldehyde group, converting the compound to indole derivatives via a quinazolinone intermediate .
Ring-Opening Reactions
Electron-rich aminoheterocycles react with the aldehyde to open the indole ring, forming heteroannulated pyridines (e.g., purine isosteres) .
Comparison of Nitration Outcomes
| Reaction Conditions | Major Product(s) | Position of Nitration |
|---|---|---|
| HNO₃ (d, 1.37) + CH₃COOH | 6-Nitro-1H-indole-3-carbaldehyde | 6-position |
| HNO₃ + H₂SO₄ | 5- and 6-Nitro derivatives | 5- and 6-positions |
| N-Methyl substitution | 4-Nitro and 6-Nitro derivatives | 4- and 6-positions |
Research Implications
The compound’s reactivity highlights its utility in synthesizing bioactive molecules, such as alkaloids and heterocyclic derivatives. Its participation in Knoevenagel condensations and cyclization reactions underscores its role in constructing complex frameworks for pharmaceutical applications .
Scientific Research Applications
1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,2-Propadienyl)-1h-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The propadienyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The key structural distinction of 1-(1,2-Propadienyl)-1H-indole-3-carbaldehyde lies in its allene substituent. Comparisons with analogous compounds reveal critical differences:
- Allene vs. Sulfonyl Groups : The 1,2-propadienyl group’s HOMO (highest occupied molecular orbital) localizes at the C1-C2 bond, enabling favorable orbital interactions with carbonyl oxygen in oxa-Diels-Alder reactions . In contrast, the phenylsulfonyl group in 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde withdraws electron density, increasing the electrophilicity of the carbaldehyde group but reducing its ability to engage in cycloadditions .
Stability and Handling
The electron-rich allene group may increase susceptibility to oxidation compared to alkyl or sulfonyl-substituted indoles .
Research Findings and Key Studies
- Molecular Orbital Analysis : Studies on the 1,2-propadienyl group demonstrate that its HOMO orientation enables selective interactions with carbonyl groups, a feature exploited in synthesizing fused heterocycles .
- Synthetic Utility : The compound’s use in water-based Pd-catalyzed reactions underscores its versatility in green chemistry applications, contrasting with sulfonyl analogs that often require organic solvents .
Biological Activity
1-(1,2-Propadienyl)-1H-indole-3-carbaldehyde is a unique indole derivative that has garnered attention due to its diverse biological activities. This compound features an indole moiety attached to a propa-1,2-diene chain, which imparts distinct chemical reactivity and biological properties compared to other indole derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution. These reactions facilitate the synthesis of more complex derivatives which may enhance its biological activity.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to indole-3-acetic acid derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Converts diene moiety to saturated forms | Hydrogenation (Pd/C) |
| Electrophilic Substitution | Forms halogenated or nitrated derivatives | Halogens, nitrating agents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The indole moiety can bind to serotonin receptors and enzymes involved in metabolic pathways.
- Signaling Pathways : It modulates pathways related to cell growth, apoptosis, and immune response.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Toxoplasma gondii, a parasite that poses risks to human health. The compound demonstrated protective effects on the intestinal barrier in infected mice by enhancing gastrointestinal motility and reducing oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO) levels in tissue samples .
Anticancer Potential
Indole derivatives are known for their anticancer activities. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction. Its structural similarity to other known anticancer agents allows for further exploration in cancer therapeutics .
Neuroprotective Effects
The compound's interaction with serotonin receptors suggests potential neuroprotective effects. Indoles have been studied for their ability to modulate neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases .
Intestinal Barrier Protection
In a study investigating the protective effects of indole aldehyde derivatives against T. gondii, this compound was among the compounds evaluated for its ability to maintain intestinal integrity during infection. The findings indicated enhanced glutathione levels and reduced markers of oxidative stress in treated subjects .
Antimicrobial Efficacy
Another research effort focused on synthesizing various indole derivatives and assessing their antimicrobial efficacy against pathogens including Mycobacterium tuberculosis. Results showed promising activity of certain derivatives derived from this compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
